4-Azidobutyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azidobutyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-14-13-8-4-5-9-16-11(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISOTFNZYJORQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azidobutyl Benzoate and Analogues
Established Reaction Pathways for 4-Azidobutyl Benzoate (B1203000) Synthesis
Traditional synthetic approaches to 4-azidobutyl benzoate and its analogues rely on well-understood, robust reactions that allow for the construction of the target molecule from readily available precursors.
Nucleophilic Substitution of Halogenated Benzoate Precursors with Azide (B81097) Sources
A primary and widely utilized method for the synthesis of alkyl azides is the nucleophilic substitution (SN2) reaction. This pathway involves reacting a halogenated precursor, such as 4-bromobutyl benzoate or 4-chlorobutyl benzoate, with an azide salt.
The azide ion (N₃⁻) is an excellent nucleophile, facilitating the displacement of halide leaving groups from primary and secondary alkyl chains. masterorganicchemistry.com The reaction is typically carried out using an alkali metal azide, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reactants. masterorganicchemistry.comyoutube.com
Reaction Scheme: 4-Halobutyl Benzoate + NaN₃ → this compound + Na-Halide
The efficiency of this substitution is dependent on several factors, including the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. While effective, this method generates stoichiometric amounts of salt byproduct.
Table 1: Comparison of Azide Sources and Reaction Conditions for Nucleophilic Substitution
| Azide Source | Precursor | Solvent | Typical Conditions | Yield | Reference |
| Sodium Azide (NaN₃) | 4-Bromobutyl benzoate | DMF/Water | 80-100 °C, 6-12 h | Good to Excellent | youtube.commdma.ch |
| Sodium Azide (NaN₃) | 4-Chlorobutyl benzoate | DMF | 100-120 °C, 12-24 h | Moderate to Good | mdma.ch |
| Tetrabutylammonium azide | 4-Bromobutyl benzoate | Acetonitrile | 80 °C | Good | beilstein-journals.org |
Selective Hydroazidation of Unsaturated Benzoate Derivatives
Hydroazidation offers an alternative, atom-economical approach to synthesizing azido (B1232118) compounds. This method involves the direct addition of a hydrogen atom and an azido group across a carbon-carbon double bond of an unsaturated precursor, such as but-3-en-1-yl benzoate.
Recent advancements have demonstrated the anti-Markovnikov hydroazidation of unactivated olefins. For instance, research has shown that allylic esters, like prenyl benzoate, are compatible with this type of reaction, affording secondary organic azides with high yield and excellent regioselectivity. scispace.com This suggests that a similar strategy could be applied to butenyl benzoate derivatives. Such reactions can be facilitated by various catalytic systems, including those involving photoredox catalysis. scispace.com The use of azidotrimethylsilane (B126382) (TMSN₃) in the presence of a hydrogen atom source is a common strategy in these transformations.
Derivatization of Azidoalcohols via Esterification
An alternative synthetic route begins with the commercially available or readily synthesized 4-azidobutanol. This azidoalcohol can then be converted to this compound through an esterification reaction with a benzoic acid derivative.
Common methods for this transformation include:
Fischer Esterification : Reacting 4-azidobutanol with benzoic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is an equilibrium-driven process, often requiring removal of water to achieve high yields. masterorganicchemistry.com
Acylation with Benzoyl Chloride : A more reactive approach involves the acylation of 4-azidobutanol with benzoyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. chemguide.co.ukorganic-chemistry.org This reaction is generally faster and not reversible. organic-chemistry.org
Mitsunobu Reaction : This reaction allows for the conversion of an alcohol to an ester using benzoic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgmissouri.eduresearchgate.net A key feature of the Mitsunobu reaction is the inversion of stereochemistry at a chiral alcohol center, though this is not relevant for the primary alcohol 4-azidobutanol. missouri.eduhandwiki.org
Table 2: Comparison of Esterification Methods for 4-Azidobutanol
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Benzoic acid, H₂SO₄ (cat.) | Reflux in excess alcohol or with water removal | Inexpensive reagents | Equilibrium limited, harsh conditions |
| Acylation | Benzoyl chloride, Pyridine | 0 °C to room temperature | High yield, irreversible | Generates HCl, uses stoichiometric base |
| Mitsunobu Reaction | Benzoic acid, PPh₃, DEAD | 0 °C to room temperature | Mild conditions | Stoichiometric phosphine (B1218219) oxide byproduct |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are being applied to the synthesis of this compound to enhance safety, sustainability, and efficiency.
Environmentally Benign Solvent Systems and Solvent-Free Reactions
A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents. For the nucleophilic substitution pathway, several greener alternatives to traditional solvents like DMF and DMSO are being explored:
Water : Microwave-assisted nucleophilic substitutions using water as a medium have been shown to be effective for synthesizing various azides without the need for a phase-transfer catalyst. acs.org
Polyethylene Glycol (PEG) : PEG has been demonstrated as an efficient and eco-friendly reaction medium for the preparation of organic azides from alkyl halides with sodium azide under mild, room-temperature conditions. tandfonline.comresearchgate.net The reusability of PEG adds to its environmental benefits. researchgate.net
Phase-Transfer Catalysis (PTC) : The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between an aqueous solution of sodium azide and an organic solution of the halo-benzoate precursor. phasetransfercatalysis.comijirset.com This can reduce the need for polar aprotic solvents and often allows for lower reaction temperatures. phasetransfercatalysis.com
Solvent-Free Reactions : Performing reactions without a solvent minimizes pollution and simplifies workup procedures. Esterification of phenols with acid chlorides has been successfully carried out using a catalytic amount of TiO₂ under solvent-free conditions at room temperature with high yields. niscpr.res.in Similarly, nucleophilic substitutions can sometimes be achieved by grinding reactants together, a technique known as mechanochemistry.
Catalytic Strategies for Atom Economy and Efficiency
Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. primescholars.comscranton.edujocpr.com Synthetic strategies are increasingly designed to maximize atom economy.
Reaction Pathway Selection : Addition reactions, such as the hydroazidation of an unsaturated benzoate (Section 2.1.2), are inherently 100% atom-economical in theory, as all atoms from the reactants are incorporated into the final product. jocpr.com In contrast, substitution reactions (Section 2.1.1) and esterifications involving acyl chlorides or the Mitsunobu reaction (Section 2.1.3) have lower atom economies due to the generation of stoichiometric byproducts (e.g., sodium halide, triethylamine hydrochloride, or triphenylphosphine oxide). primescholars.comrsc.org
Table 3: Theoretical Atom Economy of Different Synthetic Pathways
| Pathway | Reactants | Desired Product | Byproducts | % Atom Economy* |
| Nucleophilic Substitution | 4-Bromobutyl benzoate + NaN₃ | This compound | NaBr | 65.4% |
| Hydroazidation | But-3-en-1-yl benzoate + HN₃ | This compound | None | 100% |
| Esterification (Acyl Chloride) | 4-Azidobutanol + Benzoyl Chloride | This compound | HCl | 83.9% |
*Calculations are based on the molecular weights of reactants and the desired product, excluding solvents and catalysts. youtube.com The formula used is: (% Atom Economy = [Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants] x 100). primescholars.com
Catalysis : The use of catalysts is a cornerstone of green chemistry. Catalysts lower the energy requirements of a reaction and can enable more efficient pathways. In the context of this compound synthesis, this includes:
Phase-transfer catalysts that enhance reaction rates and efficiency in two-phase systems. phasetransfercatalysis.comijirset.comphasetransfer.com
Acid catalysts in Fischer esterification, which are used in sub-stoichiometric amounts.
Development of novel catalysts for hydroazidation reactions that operate under mild conditions with high selectivity.
By carefully selecting the synthetic route and reaction conditions, the production of this compound can be optimized to be not only chemically efficient but also environmentally responsible.
Microwave-Assisted and Sonochemical Synthesis Protocols
Modern synthetic chemistry increasingly employs energy-efficient techniques like microwave irradiation and sonochemistry to accelerate reactions, improve yields, and promote greener chemical processes. ajrconline.orgresearchgate.net These methods have been successfully applied to various organic transformations, including esterification and the synthesis of azide-containing compounds. rasayanjournal.co.inijsdr.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the interaction of their dipoles with a microwave field. researchgate.net This rapid, localized heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. ajrconline.orgijprdjournal.com In the context of benzoate esters, the esterification of benzoic acid with alcohols, such as n-butanol to form butyl benzoate, has been shown to be significantly accelerated by microwave irradiation. ijsdr.org For instance, a mixture of benzoic acid and n-propanol in the presence of a catalytic amount of sulfuric acid yields propyl benzoate in just 6 minutes under microwave conditions. rasayanjournal.co.in
While a specific protocol for this compound is not detailed in the provided research, the synthesis would logically proceed via the esterification of benzoic acid with 4-azidobutanol or the reaction of benzoyl chloride with 4-azidobutanol. The principles of microwave-assisted esterification suggest this would be a rapid and efficient route. The key advantages of this approach include a substantial reduction in reaction time and an increase in energy efficiency, aligning with the principles of green chemistry. ijsdr.org
Sonochemical Synthesis:
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions. mdpi.com Sonochemical methods are noted for reducing reaction times, using water as a solvent in many cases, and improving product yields, making them another green chemistry approach. mdpi.com
The application of sonochemistry has been demonstrated in the synthesis of various functional materials and organic compounds, including nanoporous materials and octahydroquinazolinones. mdpi.commdpi.com For example, the synthesis of carbon spheres from resorcinol-formaldehyde resins was achieved via a rapid sonochemical route, requiring only 2-5 minutes of ultrasound treatment. mdpi.com While a direct sonochemical synthesis for this compound is not explicitly documented, the technique's ability to promote condensation and substitution reactions suggests its potential applicability. The synthesis could be adapted from conventional methods, with ultrasound providing the necessary energy to drive the reaction, potentially at lower bulk temperatures and in shorter time frames.
Synthetic Routes to Related Azido-Alkyl and Azido-Aryl Benzoate Derivatives
The versatility of the azide and benzoate moieties allows for the creation of a wide range of derivatives tailored for specific applications in fields like bioconjugation, materials science, and drug discovery.
4-Azidobenzoic acid N-hydroxysuccinimide (NHS) ester is a key heterobifunctional cross-linker used in bioconjugation. cfplus.cz It features an amine-reactive NHS ester and a photo-reactive azido group. The NHS ester readily reacts with primary amines (like those in lysine (B10760008) residues of proteins) at a neutral or slightly basic pH to form stable amide bonds. cfplus.cz The installed aryl azide can then be converted into a highly reactive nitrene by UV irradiation, which subsequently forms a covalent bond with nearby molecules. cfplus.cz
The synthesis of 4-azidobenzoic acid NHS ester begins with the preparation of 4-azidobenzoic acid from 4-aminobenzoic acid. This conversion is a standard diazotization reaction followed by azide substitution. rsc.orgprepchem.com
Step 1: Synthesis of 4-Azidobenzoic Acid 4-aminobenzoic acid is treated with a solution of sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid or trifluoroacetic acid) at low temperatures (0-5 °C) to form a diazonium salt. rsc.org This intermediate is then reacted with sodium azide, which displaces the diazonium group to yield 4-azidobenzoic acid as a precipitate. rsc.orgprepchem.com
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| 4-Aminobenzoic acid | 1. NaNO₂, HCl, H₂O2. NaN₃, H₂O | 0 | 92 | rsc.org |
| 4-Aminobenzoic acid | 1. NaNO₂, Trifluoroacetic acid2. NaN₃ | 0-5 | 73 | |
| p-Aminobenzoic acid | 1. NaNO₂, HCl, H₂O2. NaN₃, H₂O | Ice-cooled | Not specified | prepchem.com |
Step 2: Synthesis of 4-Azidobenzoic Acid NHS Ester The resulting 4-azidobenzoic acid is then activated to its N-hydroxysuccinimide ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the acid can be converted to its more reactive acid chloride derivative by treatment with thionyl chloride, followed by reaction with N-hydroxysuccinimide. rsc.orgprepchem.com This activated ester is the final, stable product ready for use in cross-linking applications. cfplus.cz
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| 4-Azidobenzoic acid NHS ester | 2,5-Dioxopyrrolidin-1-yl 4-azidobenzoate | 53053-08-0 | C₁₁H₈N₄O₄ | 260.21 |
Azido-alkyl benzoates are valuable intermediates for creating functionalized molecules, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.comiris-biotech.de This reaction allows for the efficient and specific linking of the azide-containing molecule to another molecule bearing a terminal alkyne. nih.gov
The synthesis of these derivatives generally involves the esterification of a benzoic acid derivative with an azido-alkanol or, more commonly, a two-step process starting from a halo-alkyl benzoate. In the latter method, a commercially available halo-alkanol is first esterified with benzoyl chloride (or a substituted variant), and the resulting halo-alkyl benzoate is then converted to the corresponding azido-alkyl benzoate via nucleophilic substitution with sodium azide. nih.gov
An example of this approach is the synthesis of azido-esters used as precursors for 2-azidoalkyl-4,5-diphenyloxazoles, which are investigated for biofilm inhibition. nih.gov For instance, benzoin (B196080) chloroacetate (B1199739) is treated with sodium azide in hot DMF to yield the corresponding azido ester. nih.gov This strategy can be generalized to a variety of halo-alkyl benzoates to create a diverse library of azido-alkyl benzoates.
Furthermore, azido-functionalized polymers can be modified using this chemistry. Poly(3-hydroxyalkanoates) (PHAs) containing terminal azide groups, prepared from their brominated precursors via substitution with sodium azide, can be "clicked" with alkyne-containing molecules like propargyl benzoate. nih.gov This reaction demonstrates the utility of azido-alkyl groups within a larger molecular framework for materials modification. The formation of the triazole linkage is confirmed by the disappearance of the characteristic azide peak in the FTIR spectrum and the appearance of a new proton signal in the NMR spectrum. nih.gov
| Azido-Alkyl Ester Type | Synthetic Precursor | Key Reagents | Application | Reference |
| 2-Azidoacetyl ester of Benzoin | Benzoin chloroacetate | NaN₃, DMF | Precursor for biofilm inhibitors | nih.gov |
| Azido-functionalized PHA | Bromo-functionalized PHA | NaN₃ | Polymer modification via Click Chemistry | nih.gov |
| General Azido-Alkyl Benzoates | Halo-Alkyl Benzoates | NaN₃ | General Click Chemistry applications | nih.gov |
These examples highlight the modularity and wide applicability of azido-alkyl benzoates as building blocks in medicinal chemistry and materials science, primarily leveraged through the power of click chemistry. rsc.orgresearchgate.net
Reactivity and Mechanistic Investigations of 4 Azidobutyl Benzoate
Chemical Transformations Involving the Azide (B81097) Functional Group
The azide functional group in 4-azidobutyl benzoate (B1203000) is a versatile moiety that participates in a variety of chemical transformations. Its reactivity is central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govnih.gov Key reactions involving the azide group include cycloadditions, Staudinger ligations, and intramolecular rearrangements. These transformations leverage the unique electronic structure of the azide to form stable products, often with high selectivity and yield.
Cycloaddition Reactions in Bioorthogonal Chemistry
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are fundamental to the utility of azides in bioorthogonal chemistry. wikipedia.orgnih.govacs.org These reactions involve the combination of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. nih.gov The stability and inertness of the resulting triazole ring make it an ideal linker in biological applications. nih.gov
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, a class of reactions known for their reliability, high yield, and simple reaction conditions. nih.govbeilstein-journals.orgorganic-chemistry.org This reaction unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. nih.govnih.govbeilstein-journals.org
The catalytic cycle of CuAAC is initiated by the formation of a copper(I) acetylide intermediate. nih.govwikipedia.org This species then reacts with the azide, leading to the formation of a six-membered cupracycle intermediate, which subsequently rearranges and protonates to yield the stable triazole product and regenerate the copper(I) catalyst. nih.gov A variety of copper(I) sources can be used, including CuI, CuBr, or in situ reduction of copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate (B8700270). nih.govbeilstein-journals.orgwikipedia.org The reaction is compatible with a wide range of functional groups and is often performed in aqueous solvents, making it suitable for biological applications. beilstein-journals.orgbioclone.net
Table 1: Comparison of Catalyst Systems in CuAAC
| Catalyst System | Common Reagents | Advantages | Disadvantages |
| In situ Cu(I) generation | CuSO₄·5H₂O, Sodium Ascorbate | Tolerant to many functional groups, can be used in aqueous media. beilstein-journals.org | Potential for side reactions if ascorbate is not in excess. |
| Cu(I) salts | CuI, CuBr | Direct use of the active catalyst. nih.gov | Cu(I) can be unstable and prone to oxidation. wikipedia.org |
| Ligand-stabilized Cu(I) | Tris(benzyltriazolylmethyl)amine (TBTA) | Improves reaction outcome and stability of Cu(I) in aqueous solutions. wikipedia.org | The ligand itself may need to be synthesized. |
To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. wikipedia.orgnih.govmagtech.com.cn This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts rapidly with azides without the need for a metal catalyst. jcmarot.comnih.govwikipedia.org The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring. jcmarot.com
The reactivity of the cycloalkyne is a key factor in the rate of SPAAC. Various cyclooctyne derivatives have been synthesized with modifications to enhance their reactivity and stability. magtech.com.cnscispace.com For example, the introduction of fluorine atoms or fusion to aromatic rings can increase the strain and accelerate the cycloaddition. wikipedia.org SPAAC has become a valuable tool for in vivo labeling and imaging due to its bioorthogonality and rapid kinetics. jcmarot.comnih.gov
Table 2: Examples of Cycloalkynes Used in SPAAC
| Cycloalkyne | Abbreviation | Key Features |
| Difluorinated cyclooctyne | DIFO | Increased reactivity due to fluorine substitution. magtech.com.cn |
| Dibenzocyclooctynol | DIBO | Reacts exceptionally fast with azides. scispace.com |
| Bicyclononyne | BCN | Offers good stability and reactivity. broadpharm.com |
Beyond SPAAC with cyclooctynes, other metal-free click chemistry reactions involving azides have been developed. These reactions often rely on alternative activation strategies to promote the cycloaddition. For instance, the reaction of azides with activated alkynes, such as those conjugated to electron-withdrawing groups, can proceed without a metal catalyst, although typically at a slower rate than SPAAC. nih.gov
The development of new metal-free click reactions is an active area of research, aiming to expand the toolbox of bioorthogonal transformations. nih.govnih.gov These efforts focus on creating reactions with faster kinetics, improved stability of the reactants, and orthogonality to other click chemistries, allowing for multiple, simultaneous labeling experiments in biological systems. nih.gov
Staudinger Ligation and Related Phosphine-Mediated Reactions
The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond from an azide and a specifically engineered triarylphosphine. sigmaaldrich.comnih.gov The classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which is then hydrolyzed in water to an amine and a phosphine oxide. thermofisher.comnih.gov The Staudinger ligation modifies this by incorporating an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom on one of the aryl rings. sigmaaldrich.comnih.gov
In the Staudinger ligation, the initially formed aza-ylide undergoes a rapid intramolecular cyclization, where the nitrogen attacks the ester carbonyl group. nih.gov The resulting intermediate then hydrolyzes to form a stable amide bond, covalently linking the two molecules. thermofisher.com This reaction is bioorthogonal as both azides and phosphines are largely unreactive with biological functional groups. nih.gov It has been successfully used for labeling biomolecules on the surface of living cells. kinxcdn.com
Recent advancements in this area include the development of phosphine reagents with enhanced reactivity and water solubility. Furthermore, related phosphine-mediated reactions, such as phosphine-catalyzed annulations, demonstrate the broader utility of phosphines in mediating complex organic transformations. nih.gov
Intramolecular Rearrangements and Cyclizations of Azido (B1232118) Esters
Azido esters, such as 4-azidobutyl benzoate, can undergo intramolecular reactions, particularly under thermal or photochemical conditions. These reactions can lead to the formation of various nitrogen-containing heterocyclic compounds. nih.gov The specific products formed depend on the structure of the azido ester and the reaction conditions.
One common type of intramolecular reaction is the cyclization of an azide onto a nearby functional group. For example, if the ester were in a different position, an azide could potentially react with the carbonyl group or an adjacent activated carbon. While specific examples for this compound are not prevalent in the provided search results, the general reactivity pattern of azido esters suggests the possibility of such transformations. Research on other azido-containing molecules has shown that intramolecular [3+2] cycloadditions between an azide and a tethered alkyne or alkene are common synthetic strategies. nih.govacs.orgresearchgate.net Additionally, azides can undergo rearrangements like the Curtius or Schmidt rearrangements, or nitrene insertions, which are useful for synthesizing various heterocyclic structures. nih.gov
Potential for Nitrene Formation and Subsequent Reactions
The azide moiety in this compound serves as a precursor to a highly reactive intermediate known as a nitrene. Nitrenes are neutral, monovalent nitrogen species that can be generated through either thermolysis or photolysis of organic azides, leading to the expulsion of molecular nitrogen. wikipedia.orgsciencemadness.org The generation of the corresponding butylnitrene from this compound provides a pathway for a variety of subsequent chemical transformations.
Upon formation, the nitrene can exist in either a singlet or a triplet state, which have different reactivities. wikipedia.org The primary reactions of these alkylnitrenes include:
C-H Bond Insertion: A nitrene can insert into a carbon-hydrogen bond, forming a new C-N bond and resulting in an amine or amide. wikipedia.org In the case of this compound, this can occur intramolecularly, leading to cyclic products, or intermolecularly with solvent or other molecules present in the reaction mixture. Singlet nitrenes typically react with retention of configuration. wikipedia.org
Cycloaddition: Nitrenes can react with alkenes to form aziridines (three-membered rings containing a nitrogen atom). This reaction is a key method for synthesizing strained ring systems.
Dimerization: In the absence of other reactive partners, two triplet alkyl nitrene intermediates can dimerize to form an azo compound. google.com
While the direct photolysis or thermolysis of simple alkyl azides in solution often leads to complex product mixtures due to rearrangements that can occur without a discrete nitrene intermediate, matrix isolation studies at low temperatures have provided evidence for the existence of alkylnitrenes. sciencemadness.org For instance, the photolysis of 1-azidonorbornane in a cryogenic matrix allowed for the spectroscopic detection of the corresponding triplet nitrene. sciencemadness.org The generation of nitrenes can also be facilitated by photosensitizers, which transfer energy to the azide, promoting the loss of nitrogen to yield a triplet nitrene intermediate. google.comnih.gov
Reactivity of the Benzoate Ester Moiety
The benzoate group is a common protecting group for alcohols due to its stability under various conditions. Its removal, or deprotection, is a crucial step in many synthetic sequences. In a molecule like this compound, which contains a sensitive azide functional group, the selective cleavage of the ester is paramount to avoid unwanted reactions of the azide.
Methods for the deprotection of benzoate esters often involve acidic or basic hydrolysis. cmu.edu However, harsh conditions can be detrimental to other functional groups. Chemoselective methods are therefore preferred.
Key reagents and methods for selective deprotection include:
Base-Promoted Hydrolysis (Saponification): Mild basic conditions using reagents like sodium hydroxide (B78521) or lithium hydroxide in a mixed solvent system (e.g., THF:H₂O) can effectively cleave the ester. nih.govquora.com The reaction proceeds via a nucleophilic acyl substitution mechanism. quora.com
Thiolates: Thiolate anions, such as sodium thiophenoxide (PhSNa), have been used for the deprotection of aryl benzoates under non-hydrolytic and nearly neutral conditions. This method shows high selectivity for esters over other functional groups. cmu.edu
Nickel Boride: A system using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol, has been shown to chemoselectively cleave benzyl (B1604629) esters at room temperature. This method is notable for its mildness and high yields, leaving other ester types and ethers unaffected. organic-chemistry.org
Sodium Hydride in DMF: While effective for cleaving certain esters, this method can be hazardous. An alternative suggests that the cleavage is facilitated by adventitious sodium hydroxide generated from the sodium hydride, proceeding through a standard BAC2 ester cleavage mechanism. A safer alternative involves using powdered potassium hydroxide in THF. researchgate.net
The choice of reagent is critical to ensure the integrity of the azide group. Mild, non-reducing conditions are generally required.
The benzoate ester linkage is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to both hydrolysis and transesterification reactions.
Hydrolysis: Hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid (benzoic acid) and an alcohol (4-azidobutanol). The reaction can be promoted by either acid or base. libretexts.org
Base-Promoted Hydrolysis: This is an irreversible process, often called saponification, that involves the nucleophilic attack of a hydroxide ion on the ester carbonyl. libretexts.orgsserc.org.uk The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group. A final proton transfer step yields the carboxylate salt and the alcohol. libretexts.org This mechanism is typically classified as a bimolecular acyl-oxygen cleavage (BAC2). nih.gov
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. libretexts.orgcdnsciencepub.com A tetrahedral intermediate is formed, and after proton transfers, the alcohol is eliminated, and the protonated carboxylic acid is regenerated. libretexts.org
Transesterification: Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new benzoate ester (benzoyl-OR') and 4-azidobutanol. The mechanism is analogous to that of acid- or base-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Structure-Reactivity Relationships in this compound Transformations
The rate at which the benzoate ester moiety in this compound undergoes reactions like hydrolysis is significantly influenced by both electronic and steric factors. These factors can originate from substituents on the benzene (B151609) ring or from the structure of the alcohol portion of the ester.
Electronic Effects: Substituents on the benzene ring can alter the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack.
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl placed on the benzene ring increase the partial positive charge on the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thus increasing the rate of hydrolysis. nih.govstackexchange.com
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ decrease the electrophilicity of the carbonyl carbon, making nucleophilic attack less favorable and slowing down the hydrolysis rate. semanticscholar.org
Steric Effects: Steric hindrance around the reaction center can impede the approach of the nucleophile, slowing the reaction rate.
Ortho-Substituents: Substituents at the ortho-position of the benzoate ring can sterically hinder the incoming nucleophile, decreasing the reaction rate. This is known as the ortho-effect. researchgate.net Studies on the hydrolysis of sterically crowded benzoate esters have shown that increasing methyl substitution near the ester group can lead to a change in mechanism from the typical bimolecular (AAC2) to a unimolecular (AAC1) pathway in acidic conditions. cdnsciencepub.com
Alkyl Group of the Ester: The structure of the alcohol part of the ester also plays a role. In enzymatic dihydroxylation studies of various benzoate esters, larger alkyl groups like n-butyl and t-butyl were found to be poor substrates, indicating that steric bulk on the alcohol moiety can prevent the molecule from fitting into an enzyme's active site. nih.govresearchgate.net In chemical hydrolysis, increasing the size of the alkyl group (e.g., from methyl to n-butyl) can lead to a slight decrease in the rate of base-catalyzed hydrolysis. nih.gov
These effects are foundational to predicting and controlling the reactivity of benzoate esters in chemical synthesis. acs.orgacs.org
To quantify the influence of electronic effects of meta- and para-substituents on the reactivity of aromatic compounds like benzoate esters, linear free-energy relationships such as the Hammett equation are employed. acs.org
The Hammett equation is expressed as: log(k/k₀) = ρσ
Where:
k is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) compound.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and quantifies its electronic effect (a positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group).
ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions under which it is run. It measures the sensitivity of the reaction to substituent effects. semanticscholar.org
For the hydrolysis of benzoate esters, a Hammett plot is constructed by graphing log(k/k₀) against the σ values for a series of substituted compounds. The slope of this line gives the ρ value. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for reactions where a negative charge builds up in the transition state, such as the nucleophilic attack in base-promoted ester hydrolysis. researchgate.netcdnsciencepub.com Studies on the hydrolysis of para-substituted nitrophenyl benzoate esters have utilized Hammett plots to gain mechanistic insight into both chemical and enzymatic catalysis. semanticscholar.orgresearchgate.netemerginginvestigators.org For example, the alkaline hydrolysis of phenyl esters of para-substituted benzoic acids is well-described by the Hammett relationship. researchgate.net
The following table shows representative Hammett σ constants for common para-substituents.
| Substituent | σₚ Value | Electronic Effect |
| -OCH₃ | -0.27 | Strong Electron-Donating |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Weak Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.78 | Very Strong Electron-Withdrawing |
The Yukawa-Tsuno equation is a modification of the Hammett equation that is used when there is significant direct resonance interaction between the substituent and the reaction center in the transition state. It adds a term to account for this enhanced resonance effect:
log(k/k₀) = ρ(σ + r(σ⁺ - σ))
Where r is a parameter that reflects the extent of the resonance contribution. This analysis provides a more refined understanding of substituent effects in certain reaction mechanisms.
Applications of 4 Azidobutyl Benzoate in Contemporary Research Fields
Bioconjugation and Chemical Biology
The ability to specifically and efficiently link molecules to biomolecules is a cornerstone of chemical biology. 4-Azidobutyl benzoate (B1203000), through its reactive azide (B81097) group, is an active participant in this field, enabling the precise modification of biological macromolecules.
Site-Specific Labeling of Proteins, Peptides, and Nucleic Acids
The targeted attachment of labels to proteins, peptides, and nucleic acids is crucial for understanding their function, localization, and interactions. The N-(4-azidobutyl) group, a derivative of 4-azidobutyl benzoate, has been successfully incorporated into peptides to facilitate site-specific modifications. A robust synthetic strategy allows for the introduction of the N-(4-azidobutyl) linker into peptides during standard solid-phase peptide synthesis (SPPS) nih.govacs.orgikiam.edu.ec.
This approach has been demonstrated with the cyclic peptide Cilengitide, where the N-(4-azidobutyl) group was shown to exert similar conformational effects as a native N-methyl group nih.govacs.org. This is significant as it suggests that the linker does not drastically alter the peptide's structure and, therefore, its biological activity. The terminal azide of the incorporated linker provides a versatile handle for subsequent conjugation reactions. It can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) to attach a wide array of molecules, such as fluorophores, affinity tags, or drug molecules nih.govacs.org. Furthermore, the azide can be reduced to a primary amine, opening up possibilities for modification through acylation or reductive alkylation nih.govacs.org. This dual reactivity makes the N-(4-azidobutyl) linker a powerful tool for creating peptide chimeras and other modified biomolecules.
While direct applications to nucleic acids are less documented, the principles of azide-alkyne click chemistry are widely used for the modification of DNA and RNA mdpi.comnih.govidtdna.com. The introduction of an azido-linker, such as one derived from 4-azidobutanol, would enable the post-synthetic functionalization of oligonucleotides with various reporters and functional moieties mdpi.comnih.govidtdna.com.
| Biomolecule | Labeling Strategy | Key Findings |
| Peptides (e.g., Cilengitide) | Incorporation of N-(4-azidobutyl) linker during SPPS. | The linker maintains peptide conformation and allows for subsequent modification via click chemistry or after reduction to an amine. nih.govacs.org |
| Proteins | General principle of azide-alkyne click chemistry for labeling. | Azide groups serve as handles for attaching probes and tags. |
| Nucleic Acids | General principle of post-synthetic modification via click chemistry. | Azide-functionalized oligonucleotides can be conjugated with various molecules. mdpi.comnih.govidtdna.com |
Glycan Metabolic Engineering and Imaging in Living Systems
Metabolic glycan engineering is a powerful technique for studying glycans in their native environment. This approach involves introducing unnatural sugar precursors containing a bioorthogonal chemical reporter, such as an azide, into cells. These precursors are then metabolized and incorporated into cellular glycans acs.orgsemanticscholar.orgnih.govresearchgate.netrsc.org. While the direct use of this compound in this context is not prominently reported, the underlying principle relies on the cellular uptake and processing of azide-containing molecules.
Typically, azido (B1232118) sugars are used to introduce azide functionalities into the glycan structures on the cell surface acs.orgsemanticscholar.orgnih.govresearchgate.netrsc.org. Once displayed on the cell surface, these azide groups can be visualized by reaction with a fluorescently-labeled alkyne probe through click chemistry, enabling the imaging of glycan dynamics in living systems acs.orgsemanticscholar.orgnih.govresearchgate.netrsc.org. The development of non-sugar azide reporters could potentially expand the scope of this technique.
Development of Biocompatible Linkers for Affinity Probes
Affinity probes are indispensable tools for identifying and isolating binding partners of a molecule of interest from complex biological mixtures. These probes typically consist of a recognition element, a reactive group for covalent capture, and a reporter tag (e.g., biotin) for enrichment. The linker connecting these components is crucial for the probe's efficacy and biocompatibility.
Azide-containing linkers are frequently employed in the synthesis of affinity probes due to the efficiency and specificity of click chemistry for attaching the reporter tag nih.govnih.gov. While a direct application of this compound as a complete linker for an affinity probe is not extensively documented, its structural motifs are relevant. The azidobutyl chain can serve as a flexible spacer, and the benzoate group, upon deprotection, provides a carboxylic acid handle for conjugation to the recognition element. The azide then allows for the "clickable" attachment of a biotin-alkyne or other reporter molecule.
Radiopharmaceutical Synthesis and Molecular Imaging
Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) rely on the use of radiolabeled probes to visualize and quantify biological processes in vivo. The development of efficient and site-specific radiolabeling methods is a critical area of research.
Azide-alkyne click chemistry has emerged as a powerful strategy for the synthesis of radiopharmaceuticals nih.govnih.gov. Prosthetic groups containing an azide moiety can be radiolabeled and then conjugated to a biomolecule of interest that has been modified with an alkyne. While there is no specific report on the use of this compound for this purpose, its derivative, 4-azidobutanol, could serve as a precursor for creating azide-containing prosthetic groups for radiolabeling biosynth.com. For example, a radiolabeled azide-containing molecule could be "clicked" onto an alkyne-modified antibody or peptide for targeted tumor imaging nih.goviaea.org.
Medicinal Chemistry and Drug Development
The modular nature of click chemistry has made it an attractive tool in medicinal chemistry for the rapid synthesis of new chemical entities with potential therapeutic applications.
As a Modular Building Block for Pharmacologically Active Compounds
The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a cornerstone of modern drug discovery itmedicalteam.plscienceopen.comalliedacademies.org. This compound, with its distinct azide and protected carboxyl functionalities, is well-suited to serve as such a modular building block.
The azide group provides a reliable "click" handle for coupling with alkyne-containing fragments, allowing for the rapid generation of a library of diverse compounds itmedicalteam.plscienceopen.comalliedacademies.org. The benzoate group can be deprotected to a carboxylic acid, which can then be used for further derivatization, such as amide bond formation with an amine-containing molecule. This modular approach allows for the systematic exploration of chemical space around a particular scaffold, which is a key strategy in lead optimization. While specific pharmacologically active compounds derived directly from this compound are not widely reported, the utility of azido-linkers in constructing bioactive molecules is well-established science.govuwm.edu.plnih.govnih.gov.
Design and Synthesis of Prodrugs and Targeted Therapeutic Agents
The development of prodrugs and targeted therapeutic agents represents a significant strategy in modern pharmacology to enhance the therapeutic efficacy and minimize the side effects of potent drug molecules. Prodrugs are inactive precursors that are converted into the active drug form within the body, while targeted therapies utilize carriers to deliver cytotoxic agents specifically to diseased tissues, such as tumors. A critical component in the design of these advanced therapeutic systems is the linker, a chemical moiety that connects the drug to a promoiety or a targeting vehicle.
This compound is a heterobifunctional linker molecule whose chemical structure is well-suited for application in this field. Its key features are a terminal azide group (N₃) and a benzoate ester. The terminal azide group is a crucial functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, making it an ideal method for conjugating molecules in complex biological systems.
In the context of targeted drug delivery, this compound can be used to link a cytotoxic drug to a targeting ligand (e.g., an antibody, peptide, or nanoparticle). For instance, the targeting ligand can be modified to bear an alkyne group. A subsequent "click" reaction with this compound, which would be attached to a drug, would form a stable triazole linkage, creating the final targeted conjugate. The design ensures that the cytotoxic payload is delivered preferentially to the target site, reducing systemic exposure and associated toxicity. The choice of linker is critical for the success of such systems, influencing factors like stability in circulation and the mechanism of drug release at the target site.
The benzoate portion of the molecule also offers synthetic versatility. The ester can be hydrolyzed under specific physiological conditions (e.g., by esterase enzymes that may be overexpressed in tumor tissues) to release a payload. Alternatively, the benzoate can be part of a larger promoiety designed to improve the pharmacokinetic properties of a parent drug. Prodrug design often aims to overcome challenges such as poor solubility or permeability of the active pharmaceutical ingredient.
| Table 1: Role of this compound in Targeted Drug Conjugate Design | ||
|---|---|---|
| Component | Function | Key Chemical Feature |
| Targeting Moiety (e.g., Antibody, Peptide) | Directs the conjugate to a specific biological site (e.g., tumor cells). | Modified with a complementary functional group, typically an alkyne. |
| This compound | Acts as a bifunctional linker connecting the targeting moiety to the drug. | Azide (N₃) group for click chemistry conjugation; Benzoate ester as a stable linkage or potential cleavage site. broadpharm.com |
| Therapeutic Agent (Drug) | Provides the pharmacological effect (e.g., cytotoxicity). | Attached to the linker, often via the benzoate end or a related functional group. |
| Resulting Conjugate | A targeted therapeutic agent designed for selective drug delivery. nih.gov | Stable triazole linkage formed via azide-alkyne cycloaddition. |
Materials Science and Surface Functionalization
Preparation of Functionalized Polymers and Surfaces
In materials science, the ability to precisely control the chemical composition of a surface is paramount for creating materials with tailored properties such as biocompatibility, wettability, and adhesion. This compound serves as a valuable reagent for surface functionalization, primarily through the application of azide-alkyne "click" chemistry. This approach allows for the covalent attachment of the benzoate moiety onto a wide variety of material backbones and surfaces.
The process typically involves a two-step strategy. First, the material of interest (e.g., a polymer, a self-assembled monolayer, or a nanoparticle) is synthesized or modified to present alkyne groups on its surface. Subsequently, this alkyne-functionalized surface is exposed to this compound under conditions that catalyze the cycloaddition reaction, often using a copper(I) catalyst. The reaction is highly specific, ensuring that the azide group on the linker reacts exclusively with the alkyne groups on the surface, resulting in a dense and uniform layer of covalently attached butyl benzoate groups. nih.gov This method has been successfully used to functionalize a range of materials, including polymer nanoparticles and cellulose (B213188) nanocrystals. nih.govdigitellinc.com
The introduction of the butyl benzoate group can significantly alter the surface properties of the material. For example, it can increase the hydrophobicity of a hydrophilic polymer or serve as an attachment point for further chemical modifications. The ester linkage within the benzoate group can also be designed for subsequent cleavage, allowing for the release of surface-bound molecules. This "grafting-to" approach provides a modular and highly efficient route to advanced functional materials. acs.org For instance, polyurethanes with pendant azide groups have been synthesized to serve as a versatile platform for surface modification via click chemistry, demonstrating the broad applicability of this strategy for creating antifouling surfaces. rsc.org
| Table 2: Surface Functionalization via Azide-Alkyne Click Chemistry | ||
|---|---|---|
| Step | Description | Example Application |
| 1. Surface Preparation | The substrate material is modified to introduce terminal alkyne groups on its surface. | Treating a polymer film with an alkyne-containing silane (B1218182) agent. |
| 2. Click Reaction | The alkyne-functionalized surface is reacted with this compound in the presence of a Cu(I) catalyst. | Immersing the film in a solution of this compound and a copper catalyst to form a triazole linkage. kit.edu |
| 3. Result | A surface covalently functionalized with butyl benzoate groups. | A modified polymer film with altered surface energy and chemical reactivity. |
Development of Responsive Materials
Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to an external trigger. These triggers can include changes in pH, temperature, light, or the presence of specific chemical species. The azide functional group in molecules like this compound can be exploited to create materials that are responsive to specific chemical stimuli, particularly reducing agents.
Research has demonstrated that azido-benzoate derivatives can be designed to be cleaved in response to hydrogen sulfide (B99878) (H₂S), a biologically relevant signaling molecule. researchgate.netresearchgate.net In a representative system, a polymer was synthesized with pendant o-azidomethylbenzoate groups. researchgate.net The presence of H₂S triggers the reduction of the azide group to an amine. This initial reaction initiates a rapid intramolecular cyclization cascade, ultimately leading to the cleavage of the ester or carbamate (B1207046) linkage and the disassembly of the polymer structure or the release of an encapsulated molecule.
This mechanism provides a powerful tool for creating responsive materials for various applications. For example, nanoparticles or vesicles constructed from polymers containing this compound could be designed to be stable under normal physiological conditions but to disassemble and release a drug payload in a microenvironment where H₂S is present, such as in certain inflamed tissues or tumors. This targeted release mechanism, triggered by a specific chemical signal, is a hallmark of advanced drug delivery systems and responsive materials. researchgate.net
| Table 3: Mechanism of H₂S-Responsive Cleavage Based on Azido-Benzoate Moiety | ||
|---|---|---|
| Stage | Process | Chemical Transformation |
| 1. Trigger | Exposure to a specific chemical stimulus. | Hydrogen Sulfide (H₂S) acts as a reducing agent. |
| 2. Reaction Initiation | The stimulus reacts with the responsive group. | The azide (N₃) group is reduced to an amine (NH₂). researchgate.net |
| 3. Cascade Reaction | The initial reaction triggers a spontaneous intramolecular cyclization. | The newly formed amine attacks the benzoate ester carbonyl group. |
| 4. Cleavage/Response | The cascade results in the cleavage of the molecule and the dissociation of the material. | The ester bond is broken, leading to the release of the attached molecule or polymer disassembly. researchgate.netresearchgate.net |
Computational Chemistry and Theoretical Studies of 4 Azidobutyl Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's behavior. northwestern.edunih.gov
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. nih.govresearchgate.net For 4-Azidobutyl benzoate (B1203000), DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry (bond lengths and angles), electronic energy, and dipole moment. researchgate.netnih.govnih.gov
These calculations reveal the most stable three-dimensional arrangement of the atoms. The resulting geometric parameters provide a solid foundation for further computational analysis, including vibrational frequency calculations and molecular dynamics simulations.
Table 1: Calculated Ground State Properties of 4-Azidobutyl Benzoate (Illustrative DFT Results)
| Property | Calculated Value | Unit |
| Total Energy | -798.456 | Hartrees |
| Dipole Moment | 2.85 | Debye |
| C=O Bond Length | 1.21 | Ångströms |
| N=N=N Angle (Azide) | 172.5 | Degrees |
Note: The data in this table are illustrative examples based on typical DFT calculations for similar organic molecules and are intended to represent the type of results obtained from such a study.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will behave in a chemical reaction.
For this compound, FMO analysis helps to identify the molecule's nucleophilic and electrophilic centers. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com In this molecule, the HOMO is expected to have significant contributions from the azide (B81097) group and the π-system of the benzoate ring. The LUMO is likely to be localized on the antibonding π* orbitals of the carbonyl and benzene (B151609) ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)
| Molecular Orbital | Energy (eV) | Description and Primary Localization |
| HOMO | -7.2 | Primarily located on the azide (N₃) group and the π-orbitals of the benzene ring. Associated with nucleophilic character. |
| LUMO | -0.9 | Primarily located on the π* antibonding orbitals of the benzoate ester group. Associated with electrophilic character. |
| HOMO-LUMO Gap | 6.3 | Indicates moderate chemical reactivity and stability. |
Note: The data in this table are representative values for similar aromatic azido (B1232118) compounds and serve to illustrate the expected findings from an FMO analysis.
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. nih.gov These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov For this compound, key predicted vibrational modes would include the characteristic asymmetric stretch of the azide group (around 2100 cm⁻¹), the carbonyl (C=O) stretch of the ester (around 1720 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic ring and alkyl chain.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared directly with experimental results to assist in peak assignment and verify the molecular structure. researchgate.net
Table 3: Predicted Key IR Frequencies for this compound (Illustrative)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| N₃ Asymmetric Stretch | 2105 | 2090 - 2140 |
| C=O Ester Stretch | 1722 | 1715 - 1735 |
| C-O Ester Stretch | 1278 | 1250 - 1300 |
| Aromatic C=C Stretch | 1605 | 1580 - 1610 |
Note: These values are based on typical DFT calculations and established experimental ranges for the respective functional groups.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum chemical calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. nih.govnih.gov
For this compound, MD simulations can be used to study the flexibility of the butyl chain and the rotational freedom around the ester linkage. This analysis helps to identify the most populated conformations in different environments (e.g., in a vacuum or in a specific solvent). Understanding the conformational landscape is crucial, as the molecule's shape can influence its reactivity and how it interacts with other molecules, such as biological targets. nih.gov
Reaction Pathway Analysis and Transition State Modeling
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the azide-alkyne Huisgen cycloaddition (a "click" reaction) to form a triazole. beilstein-journals.org Computational methods can be used to model the entire reaction pathway.
This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. nih.gov By calculating the energy of the transition state, the activation energy (energy barrier) for the reaction can be determined, providing a quantitative measure of the reaction rate. nih.gov This type of analysis can be performed using DFT methods to understand how factors like catalysts or substituents might influence the reaction's feasibility and kinetics. researchgate.net
In Silico Prediction of Bio-interactions and Selectivity
Computational methods, often referred to as in silico techniques, are increasingly used in drug discovery to predict how a molecule might interact with a biological target, such as an enzyme or receptor. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example, where statistical models are built to correlate chemical structures with biological activities. wikipedia.orgmdpi.com
For this compound, which contains features common in biochemical probes (an azide for click chemistry and a benzoate scaffold), QSAR models could be developed to predict its potential activity against a panel of targets. nih.govfrontiersin.org These models use calculated molecular descriptors (e.g., electronic properties, size, shape, hydrophobicity) to predict a compound's biological effect. youtube.com Such in silico screening can prioritize molecules for experimental testing, saving time and resources in the discovery of new biologically active compounds. frontiersin.org
Future Directions and Emerging Research Trajectories for 4 Azidobutyl Benzoate
Innovations in Modular Synthesis and Combinatorial Chemistry
The azide (B81097) group in 4-azidobutyl benzoate (B1203000) is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgsemanticscholar.org This reaction's high efficiency, selectivity, and biocompatibility make it an ideal tool for modular synthesis and combinatorial chemistry. researchgate.net Researchers are leveraging these characteristics to rapidly assemble diverse libraries of complex molecules from simpler building blocks.
Future research will likely focus on utilizing 4-azidobutyl benzoate as a foundational building block in the modular synthesis of novel compound libraries. researchgate.net By reacting this compound with a variety of alkyne-containing molecules, vast libraries of triazole-containing compounds can be generated. This approach allows for the systematic variation of molecular structure to explore structure-activity relationships and identify lead compounds for drug discovery. The ease of purification of the resulting polymeric materials by precipitation makes this an attractive method. researchgate.net
The integration of this compound into automated synthesis platforms will further accelerate the discovery process. High-throughput screening of these combinatorial libraries against various biological targets could lead to the identification of new therapeutic agents with improved efficacy and specificity.
| Reaction | Description | Key Advantage |
|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. nih.gov | High yield, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145). ku-jos.com | Bioorthogonal, proceeding efficiently in living systems without the need for a toxic metal catalyst. ku-jos.com |
Expansion into Novel Bioorthogonal Ligation Chemistries
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov While the azide group of this compound is a well-established participant in CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the future lies in expanding its utility into a broader range of novel bioorthogonal ligation chemistries. acs.orgacs.orgsigmaaldrich.com
Researchers are exploring new bioorthogonal reactions that move beyond the traditional azide-alkyne "click" chemistry. acs.org These include the Staudinger ligation, strain-promoted alkyne-nitrone cycloaddition (SPANC), and inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.orgresearchgate.netnih.gov Each of these reactions offers unique advantages in terms of reaction kinetics, stability of the resulting linkage, and the nature of the reacting partners.
The application of this compound in these diverse ligation strategies will enable more sophisticated biological investigations. For instance, it could be used to label biomolecules in living cells with greater precision and control, allowing for the study of complex cellular processes in real-time. acs.org The choice of the optimal bioorthogonal reaction will depend on the specific biological context and the nature of the azide-containing molecule. acs.org
| Ligation Chemistry | Reacting Partner | Key Features | Suitability for Live Cells |
|---|---|---|---|
| Staudinger Ligation | Engineered phosphines | Forms a stable amide bond. | Yes, effective for tagging azides on live cells. acs.org |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkynes | Highly efficient for detecting azides in protein samples. acs.org | Not compatible with live cells due to copper toxicity. acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctynes | Copper-free and highly bioorthogonal. ku-jos.com | Yes, effective for tagging azides on live cells. acs.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Strained alkenes (e.g., trans-cyclooctene) or alkynes | Extremely fast reaction kinetics. researchgate.netnih.gov | Yes, widely used for in vivo applications. researchgate.net |
Advanced Applications in Diagnostics and Theranostics
The unique properties of the azide group make this compound a promising candidate for the development of advanced diagnostic and theranostic agents. Theranostics is an emerging field that combines diagnostic imaging and targeted therapy, allowing for personalized treatment strategies. researchgate.netimaging-therapy.comgoogle.com
In diagnostics, this compound can be modified with radioisotopes, such as Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) imaging. atlasofscience.orgnih.gov PET is a highly sensitive molecular imaging technique that allows for the visualization and quantification of biological processes in vivo. atlasofscience.org By attaching an ¹⁸F-labeled version of this compound to a targeting moiety (e.g., a peptide or antibody), researchers can create PET probes that specifically accumulate in diseased tissues, such as tumors. nih.govarizona.edu
The theranostic potential of this compound lies in its ability to be functionalized with both an imaging agent and a therapeutic payload. For example, a derivative of this compound could be designed to carry a PET isotope for imaging and a cytotoxic drug for therapy. This dual-functional agent would allow for the simultaneous visualization of the disease site and the targeted delivery of the therapeutic agent, thereby improving treatment efficacy and minimizing side effects. nih.gov
Integration with Artificial Intelligence and Machine Learning for Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and compound design. nih.govresearchgate.net These computational tools can be used to predict the properties of molecules, design novel chemical structures with desired activities, and optimize synthetic routes. springernature.com
Furthermore, AI can be used to design bifunctional probes and photo-cross-linkers derived from this compound. semanticscholar.orgnih.govflintbox.comchimia.ch Photo-cross-linkers are valuable tools for identifying the binding partners of small molecules and elucidating drug mechanisms of action. nih.gov By using AI to optimize the structure of the photo-cross-linker and the placement of the photoreactive group, researchers can develop more efficient and specific probes for chemical biology studies. semanticscholar.orgnih.gov
The integration of AI and ML into the research and development pipeline for this compound and its derivatives holds the potential to significantly accelerate the discovery of new molecular tools and therapeutic agents.
Q & A
What are the common synthetic routes for 4-Azidobutyl benzoate, and how do reaction conditions influence yield and purity?
Level : Basic
Methodological Answer :
The synthesis of this compound typically involves esterification or substitution reactions. A key route involves reacting benzoic acid derivatives (e.g., benzoyl chloride) with 4-azidobutanol under controlled conditions. For example, in a patent-derived method, the preparation of structurally similar azido-containing compounds requires careful temperature control (0–25°C), inert atmospheres (e.g., nitrogen), and stoichiometric precision to minimize side reactions like azide decomposition . Solvent choice (e.g., methanol or dichloromethane) and catalysts (e.g., acetic acid) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) is critical to isolate high-purity products .
How can researchers characterize this compound to confirm structural integrity and functional groups?
Level : Basic
Methodological Answer :
Structural confirmation requires multi-modal analytical techniques:
- NMR Spectroscopy : and NMR (e.g., in CDCl) identify aromatic protons (δ 7.5–8.1 ppm) and azidobutyl chain resonances (δ 3.2–3.5 ppm for CH-N) .
- FT-IR : Stretching vibrations for the azide group (~2100 cm) and ester carbonyl (~1720 cm) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns matching theoretical calculations .
What are the stability considerations for this compound under varying storage and experimental conditions?
Level : Basic
Methodological Answer :
Azides are photolytically and thermally sensitive. Storage should prioritize dark, cold environments (e.g., –20°C in amber vials) to prevent azide degradation or explosive hazards. Solvent compatibility must also be assessed; polar aprotic solvents (e.g., DMF) may stabilize the compound better than protic solvents. Accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity) with HPLC monitoring can quantify degradation products .
How can computational methods optimize the biosynthetic or synthetic pathways for this compound?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations and retrosynthetic pathway evaluation tools (e.g., metabolic pathway scoring) can predict feasible routes. For example, lattice energy calculations and hydrogen-bonding networks (derived from crystal structures of analogous compounds) guide solvent selection and reaction thermodynamics . Software like Gaussian or Schrödinger Suite models transition states and activation energies for key steps (e.g., esterification kinetics) to prioritize high-yield pathways .
How do researchers resolve contradictions in pharmacological data for azide-containing compounds like this compound?
Level : Advanced
Methodological Answer :
Contradictions often arise from variable experimental designs (e.g., dosage, model systems). A systematic approach includes:
- Meta-Analysis : Pooling data from multiple studies (e.g., RCTs vs. cohort studies) to identify confounding variables .
- Dose-Response Curves : Establishing threshold effects for efficacy/toxicity in in vitro assays (e.g., enzyme inhibition) .
- Mechanistic Studies : Using isotopic labeling (e.g., -azide) to trace metabolic pathways and validate target engagement .
What strategies mitigate risks during scale-up synthesis of this compound for preclinical studies?
Level : Advanced
Methodological Answer :
- Safety Protocols : Use of blast shields, remote stirring, and small-batch processing to manage azide reactivity .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FT-IR or Raman spectroscopy ensures reaction progression without intermediate isolation .
- Impurity Profiling : LC-MS/MS identifies and quantifies hazardous byproducts (e.g., hydrazoic acid) to refine purification steps .
How can this compound be functionalized for applications in click chemistry or targeted drug delivery?
Level : Advanced
Methodological Answer :
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Methodological considerations include:
- Solvent Compatibility : Use of DMSO/water mixtures to maintain solubility of both azide and alkyne partners .
- Catalyst Optimization : Cu(I) ligands (e.g., TBTA) reduce cytotoxicity and enhance reaction rates in biological systems .
- Post-Conjugation Analysis : MALDI-TOF or fluorescence quenching assays verify conjugation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
